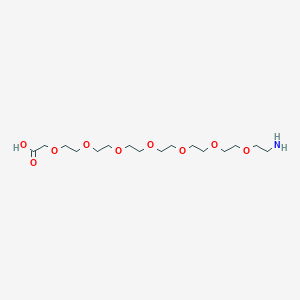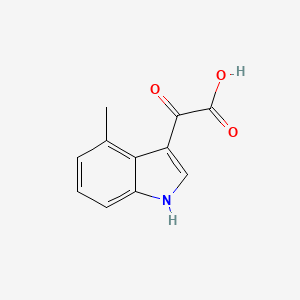
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is an organic compound with the molecular formula C6H9F3O It is characterized by a cyclobutane ring substituted with a methyl group, a trifluoromethyl group, and a hydroxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol can be synthesized through several methodsFor example, treatment of cyclobutanones with TMSCF3 (trimethylsilyl trifluoromethyl) and a fluoride source can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound typically involve scalable synthetic routes that ensure high yield and purity. These methods often utilize readily available starting materials and efficient reaction conditions to optimize production .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) can be employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce various alcohol derivatives .
Applications De Recherche Scientifique
1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of novel compounds with potential pharmaceutical applications.
Biology: The compound’s unique structural features make it a valuable tool for studying biological processes and interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The specific mechanism of action of 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is not well-documented. its effects are likely mediated through interactions with various molecular targets and pathways. Further research is needed to elucidate its precise mechanism and potential biological activities .
Comparaison Avec Des Composés Similaires
- 1-Methyl-3-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- 1-(Trifluoromethyl)cyclobutan-1-ol
Comparison: 1-Methyl-3-(trifluoromethyl)cyclobutan-1-ol is unique due to the presence of both a trifluoromethyl group and a hydroxyl group on the cyclobutane ring. This combination imparts distinct chemical and physical properties, making it valuable for specific applications. In contrast, similar compounds may lack one of these functional groups, resulting in different reactivity and applications.
Propriétés
Formule moléculaire |
C6H9F3O |
|---|---|
Poids moléculaire |
154.13 g/mol |
Nom IUPAC |
1-methyl-3-(trifluoromethyl)cyclobutan-1-ol |
InChI |
InChI=1S/C6H9F3O/c1-5(10)2-4(3-5)6(7,8)9/h4,10H,2-3H2,1H3 |
Clé InChI |
NMIVZPYXUKPFFG-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(C1)C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![L-Glutamine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-tricyclo[3.3.1.13,7]dec-1-yl-](/img/structure/B12279943.png)

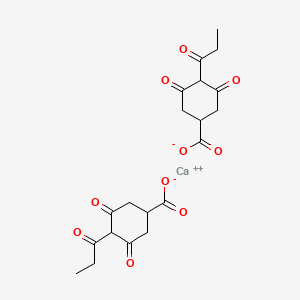
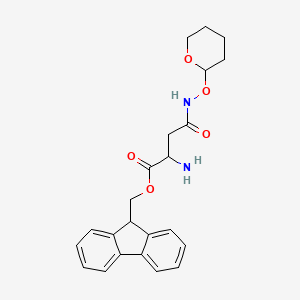
![O8-benzyl O3-methyl 8-azabicyclo[3.2.1]octane-3,8-dicarboxylate](/img/structure/B12279966.png)
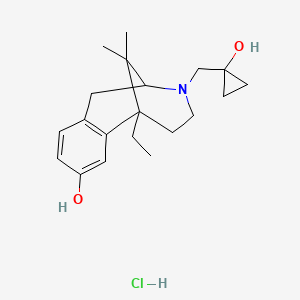
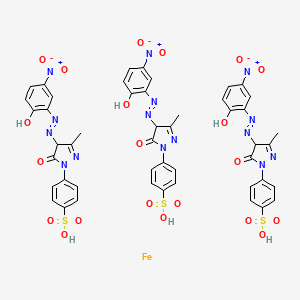
![N-[1-(1,3-benzothiazole-6-carbonyl)piperidin-4-yl]-N-methylpyridin-2-amine](/img/structure/B12279978.png)
![1,7,7-Trimethyl-3-morpholin-4-ylbicyclo[2.2.1]heptan-2-ol](/img/structure/B12279982.png)

![3-Ethyl-3-azabicyclo[3.2.1]octan-8-ol](/img/structure/B12280000.png)

